molecular formula C11H13NO B1394096 (2-Amino-4-methylphenyl)(cyclopropyl)methanone CAS No. 172528-62-0

(2-Amino-4-methylphenyl)(cyclopropyl)methanone

Cat. No.: B1394096
CAS No.: 172528-62-0
M. Wt: 175.23 g/mol
InChI Key: VOFSABPHMBMIJN-UHFFFAOYSA-N
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Description

(2-Amino-4-methylphenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C11H13NO It is known for its unique structure, which includes an amino group, a methyl group, and a cyclopropyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-methylphenyl)(cyclopropyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-methylbenzaldehyde with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is typically carried out under an inert atmosphere at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-methylphenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2-Amino-4-methylphenyl)(cyclopropyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Amino-4-methylphenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group may enhance the compound’s stability and reactivity. These interactions can lead to various biological effects, such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-4-methylphenyl)(phenyl)methanone
  • (2-Amino-4-methylphenyl)(ethyl)methanone
  • (2-Amino-4-methylphenyl)(propyl)methanone

Uniqueness

(2-Amino-4-methylphenyl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, as it can exhibit different reactivity and stability compared to its analogs.

Properties

IUPAC Name

(2-amino-4-methylphenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-2-5-9(10(12)6-7)11(13)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFSABPHMBMIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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